5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAGBGPGLLGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356047 | |
| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109299-90-3 | |
| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium hydroxide, followed by cyclization to form the desired pyrimidine ring .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation. For instance, studies have shown that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), leading to reduced tumor growth in various cancer cell lines .
Table 1: Anticancer Activity Data
| Study Reference | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MDA-MB-231 (breast) | 31 | Inhibition of EGFR and VEGF |
| Study B | A549 (lung) | 25 | Enzyme inhibition leading to cell death |
| Study C | HeLa (cervical) | 15 | Induction of apoptosis through enzyme blockade |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the inhibition of lipoxygenase, which is involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases .
Industrial Applications
This compound is also utilized in the development of new materials with specific electronic properties. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Case Studies
- PARP Inhibitors : A study reported the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against PARP-1. These compounds were evaluated for their anti-proliferative activity against human cancer cell lines MCF-7 and HCT116. The results showed promising activity against these cell lines .
- Oxidation and Reduction Studies : The compound can undergo various chemical reactions such as oxidation and reduction. For example, oxidation reactions using hydrogen peroxide or potassium permanganate lead to the formation of sulfoxides or sulfones, which may have distinct biological activities .
Mechanism of Action
The mechanism by which 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves the interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, blocking their function and leading to cell death .
Comparison with Similar Compounds
Thiophene-Substituted Analogs
- 5-Fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione (C₉H₅FN₂O₃S): Features a fluorine atom at position 5 and a thiophene-2-carbonyl group at position 3.
- Target Compound : The absence of a fluorine atom and the direct thiophen-2-yl substitution may reduce electronegativity but retain sulfur-mediated lipophilicity, influencing membrane permeability.
Bis-Pyrimidinedione Derivatives
- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione): A dimeric structure where two pyrimidine-dione units are linked via a phenylmethylene group. This compound exhibits enhanced stability due to hydrophobic interactions between the aromatic linker and pyrimidine cores. Molecular weight (~400–450 g/mol) is nearly double that of the monomeric target compound (~224 g/mol), impacting pharmacokinetics .
Fused-Ring Derivatives
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (e.g., 5-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl derivative, C₂₂H₁₈N₃O₄Cl): Incorporates a fused pyridine ring, increasing planarity and rigidity. This structural feature enhances binding affinity to enzymes (e.g., proteases) but reduces solubility compared to non-fused analogs .
Antimicrobial Activity
- 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Exhibits moderate activity against S. aureus and E. coli (MIC = 32–64 µg/mL) but shows superior inhibition against P. aeruginosa (MIC < 16 µg/mL) compared to streptomycin .
- Target Compound: While direct data are unavailable, the thiophene moiety’s sulfur atom may enhance interactions with bacterial enzymes (e.g., TrmD), analogous to thieno[2,3-d]pyrimidines .
Antioxidant Activity
- 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives : Demonstrated significant Fe²⁺-chelating activity (IC₅₀ = 12–25 µM), attributed to the thioether group’s radical-scavenging capacity .
- 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Shows DPPH radical inhibition (EC₅₀ = 18 µM), suggesting the hydroxypyrimidine core’s role in redox modulation .
Enzyme Inhibition
- 5-(4-Chlorophenethyl)-1-hydroxypyrimidine-2,4(1H,3H)-dione: Acts as a D-amino acid oxidase (DAO) inhibitor (IC₅₀ = 0.8 µM), with the chlorophenethyl group enhancing hydrophobic binding .
Physicochemical Properties
*LogP estimated via fragment-based methods.
Biological Activity
5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-thiophen-2-yl-1H-pyrimidine-2,4-dione, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 194.21 g/mol
- CAS Number : 109299-90-3
Synthesis
The synthesis of this compound typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions. Catalysts such as acetic acid or sodium hydroxide are often used to facilitate the reaction. The process can be scaled for industrial production using continuous flow reactors and green chemistry principles to enhance sustainability .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation. For example, studies have shown that this compound can bind to the active sites of these enzymes, effectively blocking their function and leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC values for COX inhibition are comparable to established anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity Data
| Compound | IC (µM) | Comparison Drug |
|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against various viruses. Notably, it has been investigated for its ability to disrupt interactions between viral proteins essential for replication . The compound's structural features allow it to fit into viral enzyme active sites effectively.
Case Study: Influenza Virus
A study focusing on the influenza virus revealed that modifications to the thiophene ring could enhance antiviral activity by improving binding affinity to viral RNA-dependent RNA polymerase (RdRP). The most potent derivative exhibited an IC of 3.3 µM against RdRP .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure combining thiophene and pyrimidine moieties. Variations in substituents on these rings can significantly affect its potency and selectivity towards different biological targets.
Table 3: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased anticancer potency |
| Alkyl groups | Enhanced solubility and bioavailability |
| Halogen substitutions | Improved binding affinity |
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions:
- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
- Products : Sulfoxide derivatives (e.g., thiophene-S-oxide) or sulfones, depending on reaction intensity .
- Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiophene ring, forming electrophilic intermediates that stabilize through resonance .
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 60 | Thiophene-S-oxide derivative | 72 |
| KMnO₄/H₂SO₄ | 80 | Thiophene sulfone derivative | 65 |
Reduction Reactions
Selective reduction of the pyrimidine ring has been demonstrated:
- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Products : Dihydropyrimidine derivatives, retaining the thiophene substituent .
- Key Observation : The C=O groups at positions 2 and 4 of the pyrimidine ring are reduced to C-OH, confirmed by FT-IR loss of carbonyl peaks at ~1700 cm⁻¹ .
Substitution Reactions
Nucleophilic substitution at the pyrimidine ring enables functionalization:
- Halogenation : Treatment with PCl₅ or PBr₃ replaces hydroxyl groups with Cl or Br atoms .
- Amination : Reaction with ammonia or primary amines yields 2,4-diamino derivatives .
Equation :
Condensation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
- With Carbon Disulfide (CS₂) : Forms thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione derivatives under reflux (Scheme 1) .
- With Phenyl Isothiocyanate : Produces thiourea-linked hybrids, confirmed by -NMR singlet peaks at δ 8.12–8.19 ppm (NH groups) .
Scheme 1 :
Cyclization Reactions
Under acidic conditions, the compound undergoes intramolecular cyclization:
- Reagents : HCl/AcOH (1:3) at 100°C yields pyrano[2,3-d]pyrimidine fused systems .
- Key Data : IR spectra show disappearance of CN stretches (2200 cm⁻¹) and emergence of NH/OH bands at 3200–3450 cm⁻¹ .
Diazotization and Coupling
- Diazotization : Treatment with NaNO₂/HCl produces diazonium intermediates, which couple with aromatic amines to form azo derivatives .
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 6 of the pyrimidine ring .
Table 2: Suzuki-Miyaura Reaction Outcomes
| Aryl Boronic Acid | Catalyst | Product Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 89 |
| 4-NO₂-C₆H₄B(OH)₂ | Pd(OAc)₂ | 75 |
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Q & A
Basic: What are the common synthetic routes for preparing 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. A representative approach includes reacting thiophene derivatives (e.g., thiophene-2-carboxylic acid or its acyl chloride) with pyrimidine precursors. For example, thioacetamide in acetic acid can facilitate the formation of thiophene-containing heterocycles . Another route involves using 1,1’-carbonyldiimidazole as a coupling agent to construct the pyrimidine-dione core, followed by functionalization with thiophene moieties . Key steps include optimizing reaction time (e.g., reflux for 6–12 hours) and using catalysts like p-toluenesulfonic acid for cyclization .
Advanced: How can reaction conditions be optimized to improve the yield and regioselectivity of this compound derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalysts: Bases like potassium carbonate improve alkylation efficiency at the N1 position , while Lewis acids (e.g., ZnCl₂) can direct regioselective substitutions .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., acylation), whereas reflux conditions (80–120°C) accelerate cyclization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates high-purity products .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrimidine NH at δ 10–12 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., carbonyl-thiophene π-stacking) using single-crystal data .
- FTIR: Identifies carbonyl stretches (~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
Advanced: How does alkylation at the N1 position affect the biological activity of this compound derivatives?
Methodological Answer:
Alkylation (e.g., with benzyl chlorides or chloroacetamides in DMF/K₂CO₃) modulates lipophilicity and target binding . For example:
- Antimicrobial Activity: N1-benzyl derivatives show enhanced activity against Staphylococcus aureus (MIC 8–16 µg/mL) compared to unsubstituted analogs, likely due to improved membrane penetration .
- Enzyme Inhibition: Alkyl groups at N1 increase steric bulk, altering interactions with enzyme active sites (e.g., thymidylate synthase) .
- Evaluation: Structure-activity relationships (SAR) are assessed via minimum inhibitory concentration (MIC) assays and molecular docking .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Ethanol/water (1:3 v/v) yields high-purity crystals by exploiting differential solubility .
- Column Chromatography: Silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) separates regioisomers .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: What computational methods predict the physicochemical and pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD): Simulates binding stability with biological targets (e.g., DNA gyrase) using software like GROMACS .
- Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
- ADMET Prediction: Tools like SwissADME estimate oral bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Docking Studies (AutoDock Vina): Evaluates binding affinities to receptors (e.g., kinase domains) for lead optimization .
Basic: What are the key structural features of this compound that influence its reactivity?
Methodological Answer:
- Electron-Deficient Pyrimidine Core: Facilitates nucleophilic attacks at C5 and C6 positions .
- Thiophene Ring: Enhances π-π stacking with aromatic residues in biological targets .
- Hydrogen-Bonding Sites: The 2,4-dione moiety interacts with enzymes via NH···O and C=O···H bonds .
Advanced: How can regioselective functionalization of the thiophene ring be achieved in this compound?
Methodological Answer:
- Electrophilic Substitution: Use directing groups (e.g., –NO₂) to activate specific thiophene positions. For example, bromination at C5 of thiophene occurs via NBS in DMF .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) introduces aryl/heteroaryl groups at C3 or C4 of the thiophene .
- Protection/Deprotection: Temporary silylation (e.g., TBSCl) shields reactive NH groups during thiophene modifications .
Basic: How is the antimicrobial activity of this compound derivatives evaluated?
Methodological Answer:
- Broth Microdilution Assay: Determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of Inhibition: Agar diffusion tests compare activity to reference drugs (e.g., metronidazole) .
- Time-Kill Studies: Quantifies bactericidal effects over 24 hours at 2× MIC .
Advanced: What strategies mitigate contradictory data in SAR studies of this compound analogs?
Methodological Answer:
- Orthogonal Assays: Validate activity across multiple platforms (e.g., enzymatic vs. whole-cell assays) to exclude false positives .
- Crystallographic Analysis: Resolve binding modes to confirm hypothesized interactions .
- Meta-Analysis: Pool data from structurally diverse analogs to identify conserved pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
